

Application Notes: Utilizing R110 Azide for Non-Radioactive Gel Shift Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *R110 azide, 6-isomer*

Cat. No.: *B12385643*

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Introduction

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a fundamental technique for investigating protein-nucleic acid interactions *in vitro*.^{[1][2]} This method relies on the principle that a protein-nucleic acid complex migrates more slowly than the free nucleic acid probe through a non-denaturing polyacrylamide gel.^{[2][3]} Traditionally, probes have been labeled with radioisotopes. However, due to safety concerns and handling complexities, non-radioactive methods, particularly those employing fluorescent dyes, have become increasingly prevalent.^[4]

Rhodamine 110 (R110) azide is a fluorescent compound that serves as an excellent alternative for probe labeling. With photophysical properties similar to fluorescein but with enhanced photostability, R110 provides a robust and sensitive detection method. R110 azide is incorporated into an oligonucleotide probe via "click chemistry," a highly specific and bioorthogonal reaction between an azide group (on the R110) and an alkyne-modified oligonucleotide. This copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction is efficient and does not interfere with the biological components of the assay.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of R110 azide for preparing fluorescently labeled probes and their subsequent application in gel shift assays.

Key Advantages of R110 Azide-Labeled Probes

- **High Sensitivity:** Fluorescent detection offers sensitivity comparable to radioactive methods without the associated hazards.
- **Enhanced Photostability:** R110 is more photostable than fluorescein, allowing for longer exposure times and more consistent signal detection.
- **Simplified Workflow:** Eliminates the need for autoradiography, membrane transfers, or chemiluminescent substrates, as the signal can be detected directly in the gel.
- **Quantitative Analysis:** The linear range of detection for fluorescent dyes allows for accurate quantification of binding interactions and determination of binding constants (Kd).
- **Specific Labeling:** Click chemistry provides a highly specific and stable covalent bond between the dye and the oligonucleotide probe.

R110 Azide Properties

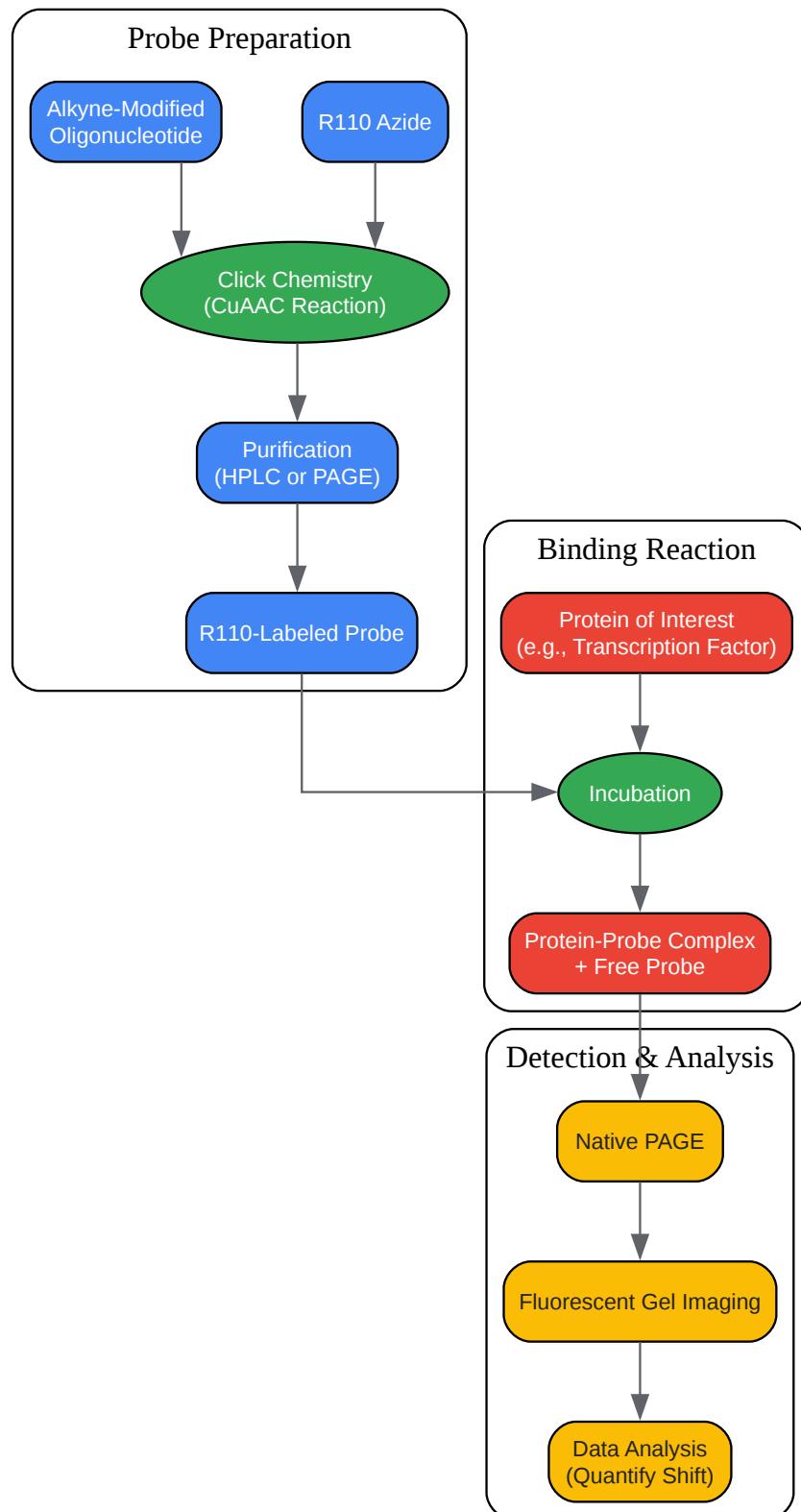
The following table summarizes the key properties of the 6-isomer of R110 azide, which is commonly used for labeling.

| Property | Value | Reference |
|-----------------------------|---------------------------------------|-----------|
| Fluorophore | Rhodamine 110 (R110), 6-isomer | |
| Reactive Group | Azide | |
| Labeling Chemistry | Click Chemistry (CuAAC) | |
| Excitation Wavelength (max) | ~498 nm | |
| Emission Wavelength (max) | ~521 nm | |
| Recommended Storage | -20°C in the dark for up to 24 months | |

Experimental Workflow Overview

The overall process involves three main stages: labeling the alkyne-modified oligonucleotide with R110 azide, performing the binding reaction between the labeled probe and the protein of

interest, and finally, separating and visualizing the complexes via electrophoresis.



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Workflow for R110 Azide-based Gel Shift Assay.

Protocols

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides with R110 Azide

This protocol is adapted from general click chemistry labeling procedures. It is essential to start with an oligonucleotide that has been synthesized to contain an alkyne group at the desired position (e.g., 5' or 3' end).

Materials:

- Alkyne-modified oligonucleotide
- R110 azide (e.g., 10 mM stock in DMSO)
- DMSO
- 2M Triethylammonium acetate (TEAA) buffer, pH 7.0
- 5 mM Ascorbic Acid (freshly prepared in nuclease-free water)
- 10 mM Copper(II)-TBTA Complex in 55% DMSO
- Nuclease-free water
- Reagents for purification (e.g., HPLC or PAGE supplies)

Procedure:

- Prepare Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of 20-200 μ M in a pressure-tight vial.
- Reaction Setup: In the vial, combine the following reagents in the order listed. Vortex briefly after each addition.
 - Add 2M TEAA buffer to a final concentration of 0.2 M.

- Add DMSO to a final concentration of 50% (v/v).
- Add R110 azide stock solution to a final concentration that is 1.5 times the oligonucleotide concentration.
- Add the freshly prepared 5 mM Ascorbic Acid solution to a final concentration of 0.5 mM.
- Degas Solution: Bubble an inert gas (e.g., argon or nitrogen) through the solution for 30-60 seconds to remove oxygen, which can inhibit the reaction.
- Add Catalyst: Add the 10 mM Copper(II)-TBTA complex to a final concentration of 0.5 mM.
- Incubation: Flush the vial again with inert gas, cap it tightly, and vortex thoroughly. Incubate the reaction at room temperature for 1-4 hours, protected from light.
- Purification of Labeled Probe: After incubation, the R110-labeled oligonucleotide must be purified from excess dye and reaction components. This is critical for low background in the subsequent EMSA.
 - Precipitation (Optional first step): Precipitate the oligonucleotide by adding 4 volumes of 3% lithium perchlorate in acetone or by standard ethanol precipitation (0.3 M sodium acetate, 2.5 volumes of ethanol). Incubate at -20°C for 30 minutes and centrifuge to pellet the conjugate.
 - Purification: Purify the labeled oligonucleotide using Reverse-Phase HPLC or denaturing Polyacrylamide Gel Electrophoresis (PAGE). PAGE purification is often preferred as it ensures the correct length and purity of the probe.
- Quantification and Storage: Determine the concentration of the purified, labeled probe using UV-Vis spectrophotometry. Store the probe at -20°C, protected from light.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)

This protocol outlines the binding reaction and electrophoresis steps. Conditions such as binding buffer composition and electrophoresis parameters may need to be optimized for specific protein-nucleic acid interactions.

Materials:

- Purified R110-labeled oligonucleotide probe
- Purified protein of interest
- 10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT, 50% glycerol)
- Poly(dI-dC) or other non-specific competitor DNA
- Nuclease-free water
- Loading Dye (if not included in binding buffer)
- Native Polyacrylamide Gel (e.g., 4-8% TBE gel)
- 1x TBE or other suitable running buffer

Procedure:

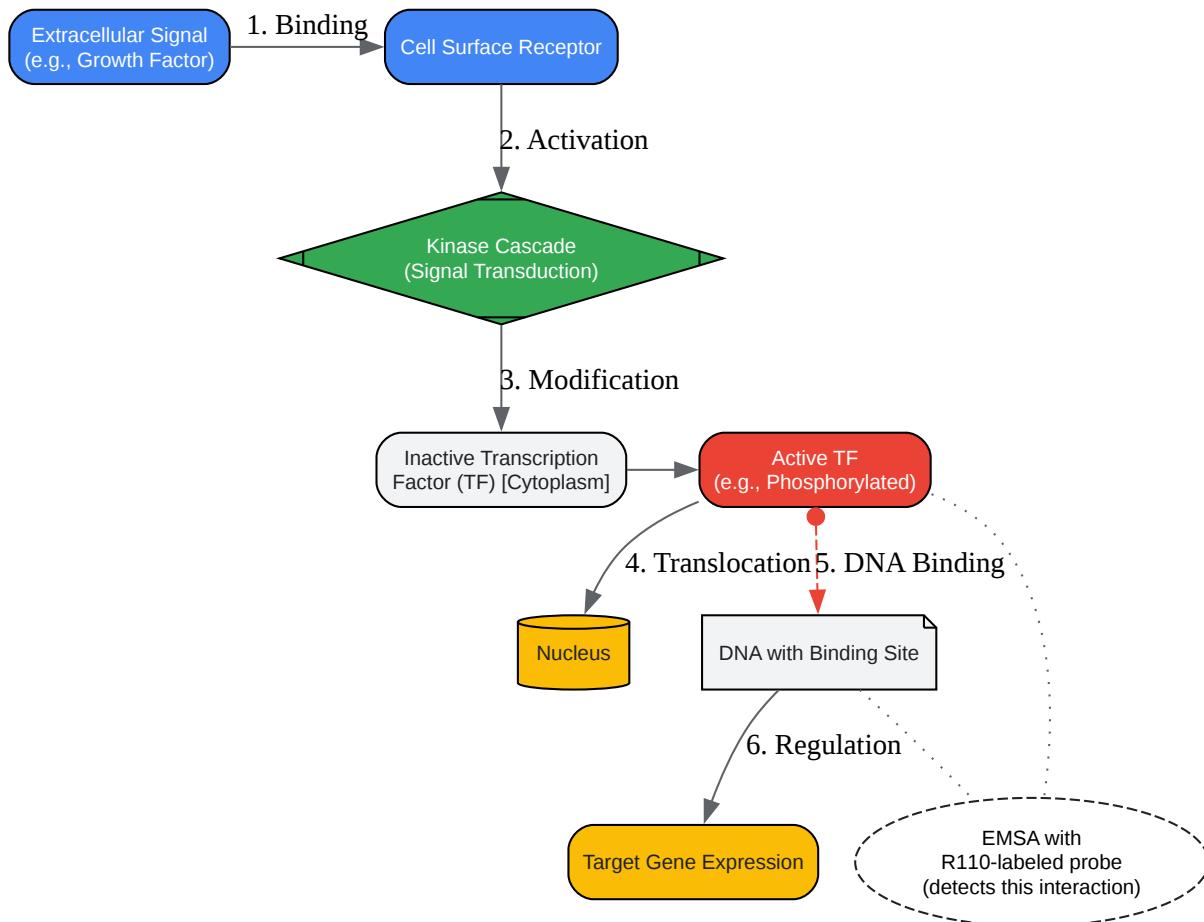
- Binding Reaction Setup: Prepare binding reactions in individual tubes on ice. A typical 20 μ L reaction might include:
 - 2 μ L of 10x Binding Buffer
 - 2 μ L of 1 μ g/ μ L Poly(dI-dC)
 - X μ L of purified protein (titrate across a range of concentrations)
 - X μ L of nuclease-free water to bring the volume to 19 μ L
- Incubate: Gently mix and incubate at room temperature for 20-30 minutes to allow protein to bind to the non-specific competitor.
- Add Labeled Probe: Add 1 μ L of the R110-labeled probe (e.g., at a final concentration of 20-100 pM) to each reaction.
- Final Incubation: Gently mix and incubate for another 20-30 minutes at room temperature, protected from light.
- Gel Electrophoresis:

- Pre-run the native polyacrylamide gel in 0.5x or 1x TBE buffer for 15-30 minutes at 100-150 V in a cold room or at 4°C to equilibrate the gel.
- Load 10-20 µL of each binding reaction into the wells. Also, load a lane with the free R110-labeled probe only (no protein) as a control.
- Run the gel at a constant voltage (e.g., 100-150 V) until the dye front (if using loading dye) has migrated sufficiently down the gel. The duration will depend on the gel percentage and the size of the complex.

- Gel Imaging:
 - After electrophoresis, carefully remove the gel from the glass plates.
 - Immediately image the gel using a fluorescent gel imager equipped with filters appropriate for R110/fluorescein (Excitation: ~488 nm, Emission: ~520 nm). There is no need for staining or drying.
- Data Analysis:
 - Quantify the band intensities for the free probe and the shifted protein-probe complex using imaging software.
 - The fraction of bound probe can be calculated and plotted against the protein concentration to determine the apparent equilibrium binding constant (Kd).

Application in Studying Signaling Pathways

Gel shift assays are instrumental in studying gene regulation by examining the binding of transcription factors to DNA promoter or enhancer regions. A signaling cascade often culminates in the activation of a transcription factor, which then translocates to the nucleus and binds to specific DNA sequences to regulate gene expression. An R110 azide-labeled probe corresponding to a transcription factor binding site can be used to monitor this final step of the pathway.

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Transcription Factor Activation Pathway Studied by EMSA.

References

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- To cite this document: BenchChem. [Application Notes: Utilizing R110 Azide for Non-Radioactive Gel Shift Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385643#using-r110-azide-for-gel-shift-assays]

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